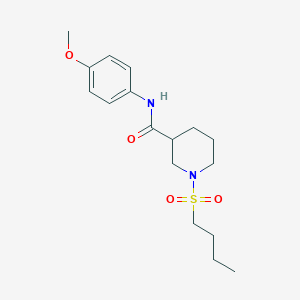

![molecular formula C24H25N7OS B5565112 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5565112.png)

4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine” is a complex organic molecule. It contains several functional groups and rings, including an imidazole ring, a pyrimidine ring, a thiazole ring, and a piperazine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Imidazole rings can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . The pyrimidine ring could be introduced through a reaction with a suitable pyrimidine derivative. The thiazole and piperazine rings could be introduced through reactions with appropriate precursors .Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The imidazole ring is a five-membered ring with two nitrogen atoms. The pyrimidine ring is a six-membered ring with two nitrogen atoms. The thiazole ring is a five-membered ring with a sulfur atom and a nitrogen atom. The piperazine ring is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, the imidazole ring could undergo electrophilic substitution at the carbon atoms. The pyrimidine ring could undergo reactions at the nitrogen atoms. The thiazole ring could undergo reactions at the sulfur atom or the nitrogen atom .Applications De Recherche Scientifique

Antiproliferative Activity Against Cancer Cell Lines

Compounds structurally related to the query chemical have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines using the MTT assay method. Notably, certain derivatives demonstrated significant activity, indicating potential as anticancer agents. Such research underscores the importance of these compounds in developing new therapeutic agents for cancer treatment (Mallesha et al., 2012).

Antimicrobial Agents

Thiazolidinone derivatives, which share a functional resemblance with the query compound, have been synthesized and assessed for their antimicrobial activity against a spectrum of bacteria and fungi. The findings from these studies suggest that compounds with these structural features can serve as potent antimicrobial agents, providing a basis for the development of new antibiotics (Patel et al., 2012).

Anti-Inflammatory and Analgesic Agents

Research into benzodifuran derivatives has revealed their potential as anti-inflammatory and analgesic agents. These compounds were tested for their inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2) and demonstrated significant analgesic and anti-inflammatory effects. This research area highlights the therapeutic potential of such compounds in managing pain and inflammation (Abu‐Hashem et al., 2020).

Synthesis and Biological Evaluation

Novel synthesis methods have been developed for compounds with thiazolidinone cores, demonstrating the versatility and potential of such chemical frameworks in creating biologically active molecules. These compounds were evaluated for their antimicrobial activities, highlighting their significance in medicinal chemistry for developing new therapeutic agents (Patel et al., 2012).

Mécanisme D'action

Orientations Futures

Future research could focus on exploring the potential uses of this compound, particularly in the field of medicine given the known biological activity of many imidazole derivatives . Additionally, research could be conducted to optimize the synthesis of this compound and to explore its reactivity .

Propriétés

IUPAC Name |

[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N7OS/c1-16-18(3)31(15-27-16)21-13-20(25-14-26-21)29-9-11-30(12-10-29)24(32)22-17(2)28-23(33-22)19-7-5-4-6-8-19/h4-8,13-15H,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGRKEVEBPZZSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=C(N=C(S4)C5=CC=CC=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-2-phenylthiazol-5-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-phenyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5565038.png)

![2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazole](/img/structure/B5565039.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B5565055.png)

![6-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5565057.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5565058.png)

![2-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B5565065.png)

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5565096.png)

![1-(cis-4-aminocyclohexyl)-N-[1-methyl-2-(1,3-thiazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5565100.png)

![1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5565105.png)

![2-{5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5565115.png)

![ethyl 4-[(4-hydroxyphenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5565121.png)